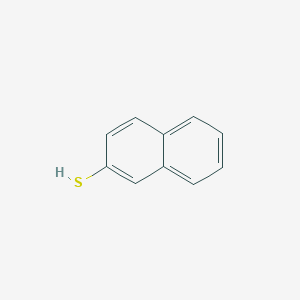

2-Naphthalenethiol

Descripción

Overview of Naphthalene-Based Organosulfur Compounds

Naphthalene-based organosulfur compounds are a class of molecules that incorporate both a naphthalene (B1677914) backbone and at least one sulfur atom. This category is diverse, encompassing thiols, disulfides, sulfonates, and complex heterocyclic systems where sulfur is part of a ring fused to or associated with the naphthalene structure. mdpi.comnih.gov These compounds are investigated across various scientific disciplines.

In materials science, the incorporation of sulfur and a naphthalene framework is used to create novel polymers and materials with specific thermal and optical properties. nih.gov For instance, polythioesters containing naphthalene units have been synthesized and studied for their reprocessing capabilities through dynamic thiol-thioester exchange reactions. nih.gov Furthermore, naphthalene diimides featuring a peri-annulated disulfide bridge have been developed as redox-active materials for potential use in energy storage systems. mdpi.com

In environmental and atmospheric chemistry, naphthalene-derived organosulfur compounds have been identified in ambient aerosols. copernicus.orgacs.org Photooxidation of polycyclic aromatic hydrocarbons like naphthalene can lead to the formation of these organosulfur species in the atmosphere, highlighting their role in atmospheric processes. copernicus.orgacs.org The study of such compounds helps in understanding the sources and transformations of organic aerosols. acs.org Research has also focused on synthesizing various naphthalene dithiol isomers to study how the aromatic core size and substitution pattern influence the properties of resulting coordination polymers, which have potential thermoelectric applications. diva-portal.org

Significance of Thiol Functionality in Naphthalene Derivatives

The thiol (-SH) group is a highly reactive functional group that imparts significant chemical versatility to naphthalene derivatives like 2-Naphthalenethiol. ontosight.ainih.gov Its presence is central to the compound's utility in synthesis and materials science. The thiol group can readily undergo a variety of chemical reactions, including oxidation to form disulfides, nucleophilic substitution, and addition to alkenes and alkynes. guidechem.com

A key area of research is the use of this compound to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The thiol group acts as a chemical anchor, forming a strong bond with the gold substrate. acs.org This allows for the creation of well-ordered, stable, and reproducible molecular layers. acs.org These SAMs are instrumental in modifying surface properties and have applications in creating flexible and transparent photonic devices for biological and chemical sensing. chemicalbook.comsigmaaldrich.com The structure and stability of these monolayers are subjects of detailed study, with research indicating that the 2-isomer of naphthalenethiol forms more stable SAMs than its 1-isomer counterpart due to reduced steric hindrance.

The reactivity of the thiol group is also harnessed in derivatization reactions for analytical purposes. For example, this compound has been used as a derivatizing agent to determine the presence of acrylamide (B121943) in food products. researchgate.net The reaction converts acrylamide into a more lipophilic compound that can be more easily detected by high-performance liquid chromatography with fluorescence detection. researchgate.net Furthermore, the thiol-ene reaction, a type of "click chemistry," utilizes the reactivity of thiols with carbon-carbon double bonds to synthesize polymers and other materials efficiently. nih.gov

Historical Context and Evolution of this compound Research

The study of this compound has evolved from early synthetic preparations to its current use in advanced materials and analytical techniques. Initial preparations of the compound involved methods such as the reduction of 2-naphthylsulfonyl chloride with reagents like zinc and acid, or the conversion of 2-naphthyldiazonium chloride using potassium ethyl xanthate. chemicalbook.comorgsyn.org A significant advancement in its synthesis is the Newman–Kwart rearrangement, which provides a versatile route starting from the more readily available 2-naphthol (B1666908). orgsyn.orgwikipedia.org

Early applications included its use as a flavoring agent, where it was described as having "artichoke," "meaty," and "creamy" taste characteristics. wikipedia.orghmdb.ca However, the focus of research has shifted dramatically over time.

Modern research on this compound is heavily concentrated in the field of materials science and nanotechnology. A pivotal development was the investigation of its ability to form self-assembled monolayers (SAMs) on gold surfaces, which began to be studied intensively with techniques like scanning tunneling microscopy (STM) and Fourier transform infrared (FTIR) spectroscopy. acs.org This research explores the structure, adsorption kinetics, and barrier properties of these monolayers. acs.org

Another significant area of modern research is its application in Surface-Enhanced Raman Spectroscopy (SERS). polimi.it this compound is used as a model compound to develop and test SERS sensors for detecting volatile organic compounds. polimi.it Its strong Raman scattering properties when adsorbed onto metal nanoparticles enable highly sensitive detection, with studies demonstrating detection in the parts-per-billion (ppb) range in the vapor phase. polimi.it This evolution from a simple organic chemical to a tool in nanotechnology and advanced analytical chemistry illustrates the compound's enduring relevance in scientific research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCQDOVPMUSZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059028 | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, crystals with disagreeable mercaptan-like odour | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Naphthalenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

286.00 to 288.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol and ether | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Naphthalenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

91-60-1 | |

| Record name | 2-Naphthalenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ5U1S741V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 °C | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Naphthalenethiol

Contemporary Approaches to 2-Naphthalenethiol Synthesis

This compound (C₁₀H₇SH) is a significant organosulfur compound, appearing as a white solid with a characteristic sulfurous odor. wikipedia.org It serves as a vital intermediate in various chemical syntheses. Several methods have been developed for its preparation, each with distinct characteristics regarding efficiency, selectivity, and environmental impact.

Newman–Kwart Rearrangement and its Derivatives

The Newman–Kwart rearrangement is a cornerstone in the synthesis of thiophenols from phenols, and it is a principal method for preparing this compound from 2-naphthol (B1666908). wikipedia.orgwikipedia.org The process involves the thermal intramolecular migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, yielding an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol. wikipedia.org

The reaction typically proceeds through a concerted, four-membered cyclic transition state. wikipedia.org A significant energy barrier, with an activation enthalpy of approximately 30 to 40 kcal/mol, necessitates high reaction temperatures, often between 200 and 300 °C. wikipedia.org The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S double bond to a C=O double bond. organic-chemistry.orgthieme-connect.com

The synthesis of this compound via this method begins with the deprotonation of 2-naphthol, followed by a reaction with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to form an O-2-naphthyl dimethylthiocarbamate. wikipedia.orgorgsyn.org This intermediate is then heated to induce the rearrangement to S-2-naphthyl dimethylthiocarbamate. orgsyn.org Finally, alkaline hydrolysis cleaves the thiocarbamate to yield this compound. wikipedia.orgorgsyn.org Yields for the pure distilled product are reported to be in the range of 71–80%. orgsyn.org

Recent advancements have focused on mitigating the harsh thermal conditions traditionally required. researchgate.net Palladium-catalyzed and photoredox catalysis versions of the Newman-Kwart rearrangement have been developed, allowing the reaction to proceed at significantly lower temperatures (e.g., 100 °C for Pd catalysis and ambient temperature for photoredox). wikipedia.org Furthermore, an oxidant-mediated approach using cerium ammonium (B1175870) nitrate (B79036) enables the reaction to occur at room temperature, particularly for electron-rich aromatic substrates. kiku.dk

Catalytic Hydrogenation of Sulfonic Acid Precursors

Another established route to this compound involves the catalytic hydrogenation of naphthalene-2-sulfonic acid or its derivatives. chemicalbook.comdrugfuture.comlookchem.com This method offers a direct conversion of the sulfonic acid group to a thiol group. Naphthalene-2-sulfonic acid itself is synthesized by the sulfonation of naphthalene (B1677914). atamanchemicals.com The hydrogenation is typically carried out using a catalyst, although specific catalyst systems and reaction conditions can vary. chemicalbook.comdrugfuture.com

Reduction of Naphthalenesulfonyl Chloride

The reduction of 2-naphthalenesulfonyl chloride is a well-documented method for the synthesis of this compound. orgsyn.orgchemicalbook.com This precursor is prepared from sodium naphthalene sulfonate by reacting it with thionyl chloride in the presence of a phase-transfer catalyst. google.com The subsequent reduction of the sulfonyl chloride to the thiol can be achieved using various reducing agents. A common method involves the use of zinc and an acid, such as hydrochloric acid. orgsyn.orggoogle.com A patented process describes adding water and zinc powder to the reaction solution containing 2-naphthalenesulfonyl chloride, followed by the introduction of hydrogen chloride gas and concentrated hydrochloric acid, achieving a high yield of 97.8%. google.com

Conversion of 2-Naphthyldiazonium Chloride

The conversion of 2-naphthyldiazonium chloride represents another synthetic pathway to this compound. orgsyn.org Diazonium salts, formed from the corresponding primary aromatic amines, are versatile intermediates in organic synthesis. byjus.com In this method, the diazonium group of 2-naphthyldiazonium chloride is displaced by a sulfur-containing nucleophile. One specific procedure involves the use of potassium ethyl xanthate in the presence of sodium carbonate to convert the diazonium salt into the corresponding thiol. orgsyn.org

Comparison of Synthetic Pathways: Efficiency, Selectivity, and Green Chemistry Principles

Each synthetic route to this compound presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, and adherence to green chemistry principles.

| Synthetic Pathway | Starting Material | Key Reagents/Conditions | Yield | Advantages | Disadvantages |

| Newman-Kwart Rearrangement | 2-Naphthol | N,N-Dialkylthiocarbamoyl chloride, high heat (200-300°C) or catalyst, base for hydrolysis | 71-80% orgsyn.org | Good general method, avoids handling of more hazardous sulfur reagents directly. orgsyn.org | High temperatures, potential for side products, multi-step process. wikipedia.orgorganic-chemistry.org |

| Catalytic Hydrogenation | Naphthalene-2-sulfonic acid | Hydrogen gas, catalyst | Not specified | Potentially more atom-economical. | Requires specialized hydrogenation equipment, catalyst can be expensive. |

| Reduction of Sulfonyl Chloride | 2-Naphthalenesulfonyl chloride | Zinc, acid (e.g., HCl) | Up to 97.8% google.com | High yield, readily available starting materials. google.com | Use of strong acids and metal reductants can generate waste. |

| Conversion of Diazonium Salt | 2-Naphthyldiazonium chloride | Potassium ethyl xanthate, sodium carbonate | Not specified | Utilizes a common and versatile intermediate. orgsyn.orgbyjus.com | Diazonium salts can be unstable, potential for side reactions. |

From a green chemistry perspective, the ideal synthetic route would minimize waste, use less hazardous substances, be energy-efficient, and utilize renewable feedstocks. chemistryjournals.net

Energy Efficiency: The traditional Newman-Kwart rearrangement is highly energy-intensive due to the high temperatures required. wikipedia.org Newer catalytic versions significantly improve its energy efficiency. wikipedia.orgkiku.dk The reduction of sulfonyl chloride and catalytic hydrogenation can often be performed under milder temperature conditions. google.comchemistryjournals.net

Waste and Hazards: The reduction of sulfonyl chloride using zinc and acid generates metal salt waste. google.com The synthesis of the sulfonyl chloride itself uses thionyl chloride, a corrosive reagent. google.com The diazonium salt pathway involves potentially unstable intermediates. byjus.com The Newman-Kwart rearrangement, especially the classic thermal version, is generally considered a robust and reliable method, though the use of high-boiling point solvents can be a concern. organic-chemistry.orgorgsyn.org

Solution-phase methods, such as the reduction of naphthalenesulfonyl chloride, can be highly selective and produce minimal byproducts (<2%). In contrast, some vapor-phase reactions might generate byproducts like 2,2'-dinaphthyl sulfide (B99878) and naphthalene. The development of catalytic and milder versions of the Newman-Kwart rearrangement represents a significant step towards a greener synthesis of this compound. researchgate.netkiku.dk

Functionalization and Derivatization Strategies of this compound

The thiol group of this compound is a versatile functional handle, allowing for a wide range of chemical transformations and derivatizations. These reactions are crucial for its application in various fields, from materials science to analytical chemistry.

The thiol group can undergo oxidation to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide. thieme-connect.com The thiol can also participate in nucleophilic substitution reactions , where it can displace other functional groups. guidechem.com Furthermore, it can undergo addition reactions with alkenes and alkynes to form thioethers.

A significant application of this compound is in derivatization for analytical purposes . It is used as a derivatizing agent in high-performance liquid chromatography (HPLC) to enhance the detection of compounds that lack a strong chromophore. mdpi.com For instance, it has been successfully used to quantify sulforaphane (B1684495) and acrylamide (B121943) in complex matrices like rat plasma and potato crisps, respectively. mdpi.comresearchgate.net The derivatization typically involves a Michael addition reaction, and the conditions, such as pH, temperature, and reaction time, are optimized to achieve maximum yield of the derivative. mdpi.comresearchgate.net

In the realm of materials science, this compound is used for the noncovalent functionalization of carbon nanomaterials like carbon nanofibers (CNFs). koreascience.krjecst.org The naphthalene ring interacts with the graphitic surface of the CNFs via π-π stacking, while the thiol group provides a reactive site for anchoring metal nanoparticles, such as platinum for fuel cell catalysts. jecst.org It has also been employed to functionalize gold nanobipyramids for applications in surface-enhanced Raman scattering (SERS) detection. researchgate.net

Lithiation at Aromatic Positions (e.g., 1 and 3-positions)

This compound can undergo lithiation at the 1 and 3-positions of the naphthalene ring. wikipedia.org This reaction is a key step in the synthesis of various derivatives. For instance, treatment of this compound with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) facilitates this lithiation. scholaris.ca Subsequent formylation can then occur at both the C-1 and C-3 positions. scholaris.ca Research has shown that a slightly higher ratio of the n-BuLi and TMEDA mixture to the this compound substrate is necessary to achieve formylation. scholaris.ca This methodology has been utilized to create regio-isomeric aldehydes in moderate yields. scholaris.ca The resulting lithiated intermediates are valuable for creating more complex molecular structures.

Interestingly, the lithiation of the related 1-naphthalenethiol (B1663976) with butyl lithium and TMEDA results in the formation of the 2-lithio derivative. wikipedia.org

Thiol-Michael Addition Reactions

This compound readily participates in Thiol-Michael addition reactions, a powerful tool for carbon-sulfur bond formation. This reaction involves the addition of the thiol to an α,β-unsaturated carbonyl compound. Studies have demonstrated the successful Michael addition of this compound to various acceptors, including levoglucosenone (B1675106) and (R)-(+)-apoverbenone. nih.govsemanticscholar.org

This reaction can be catalyzed by bases or initiated through cathodic electrolysis. nih.gov The electrochemical approach has been shown to proceed under milder conditions and result in higher yields compared to traditional base-catalyzed methods. nih.gov For example, the cathodically-initiated Michael addition of this compound to levoglucosenone can produce the threo addition product, which is not typically observed with base catalysis. nih.gov The Thiol-Michael addition is also a key step in derivatization procedures for analytical purposes, such as the determination of acrylamide in food samples. researchgate.net In these methods, this compound reacts with acrylamide at a basic pH to form a derivative that can be analyzed by high-performance liquid chromatography. researchgate.net

The versatility of the Thiol-Michael reaction has also been demonstrated in the synthesis of dendrimers, where this compound is reacted with dendrimers containing acrylate (B77674) or other vinyl groups. rsc.org

Formation of S-Aryl Carbamothioate Derivatives

S-Aryl carbamothioate derivatives of this compound can be synthesized through a two-component reaction with isocyanates. Specifically, the reaction of this compound with trichloroacetyl isocyanate in dichloromethane (B109758) at room temperature yields S-naphthalen-2-yl (trichloroacetyl)carbamothioate in high yields. chemrevlett.comchemrevlett.com This reaction is efficient, proceeds under mild conditions, and does not produce significant side products. chemrevlett.comchemrevlett.com The resulting carbamothioate structures have been confirmed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR spectroscopy, as well as elemental analysis. chemrevlett.com

Reactions with Isocyanates

As an extension of the formation of carbamothioate derivatives, this compound reacts with various isocyanates to form thiocarbamates. The reaction with trichloroacetyl isocyanate is a prime example, providing a straightforward route to S-aryl (trichloroacetyl)carbamothioate derivatives. chemrevlett.comchemrevlett.comsigmaaldrich.comsigmaaldrich.com This type of "click" reaction is known for its high efficiency and mild reaction conditions. rsc.org

A proposed mechanism for the reaction with trichloroacetyl isocyanate involves the initial nucleophilic attack of the sulfur atom of this compound on the carbonyl carbon of the isocyanate. chemrevlett.com This is followed by a proton transfer to form the final S-aryl (trichloroacetyl)carbamothioate product. chemrevlett.com

Oxidation Reactions to Disulfides

This compound can be readily oxidized to form its corresponding disulfide, di(naphthalen-2-yl) disulfide. This transformation is a common reaction for thiols and can be achieved using a variety of oxidizing agents and conditions.

Several methods have been reported for this oxidation:

Manganic Tris(acetylacetonate) (MTA): In carbon disulfide under a nitrogen atmosphere at room temperature, MTA effectively oxidizes this compound to the disulfide in high yield. oup.com

Sodium Periodate (B1199274): A solid-state oxidation using moist sodium periodate provides a fast and efficient method for converting this compound to its disulfide. mdpi.com This method has been successfully applied on a gram scale with high isolated yields. mdpi.com

Photocatalyzed Aerobic Oxidation: Using cuprous oxide (Cu2O) polyhedra as a photocatalyst, this compound can be oxidized to the disulfide under an oxygen atmosphere with light illumination. acs.org Another photocatalytic method employs a tellurorhodamine chromophore, which acts as both a sensitizer (B1316253) and a catalyst for the aerobic oxidation. pdx.edu

The resulting di(naphthalen-2-yl) disulfide is a key intermediate in various chemical syntheses. For example, it has been used in the synthesis of N-S containing compounds through a radical-radical cross-coupling reaction. chinesechemsoc.org

Reaction Mechanisms and Kinetics of this compound Derivatives

Mechanistic Studies of Thiol-Mediated Reactions

The mechanisms of reactions involving this compound and its derivatives are crucial for understanding and optimizing synthetic transformations.

In Thiol-Michael additions , the reaction is understood to proceed via the formation of a thiolate anion in the presence of a base. This nucleophilic thiolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the adduct. nih.gov Electrochemical methods can also initiate this reaction by generating the thiolate at the cathode. nih.gov

The oxidation of thiols to disulfides can proceed through various mechanisms depending on the oxidant. With photocatalysts like Cu2O, the mechanism involves the generation of active oxygen species. acs.org In the case of the tellurorhodamine-catalyzed aerobic oxidation, the proposed mechanism involves the formation of a telluroxide from the reaction of the catalyst with water and singlet oxygen. pdx.edu This telluroxide then oxidizes the thiol to the disulfide, regenerating the catalyst. pdx.edu Density functional theory (DFT) calculations suggest a mechanism where two thiol molecules add to the telluroxide, followed by the concerted loss of the disulfide. pdx.edu

The kinetics of the self-assembly of this compound on gold surfaces to form monolayers have been found to follow the Langmuir adsorption isotherm. nih.gov Studies of electron transfer reactions through these self-assembled monolayers (SAMs) indicate that the mechanism can be dependent on the integrity of the monolayer. In freshly formed monolayers, electron transfer often occurs through pinholes and defects. nih.gov However, for well-ordered, annealed monolayers, electron transfer can occur via a tunneling mechanism through the aromatic naphthalene ring, which acts as a bridge. nih.gov

The thermal reactions of this compound adsorbed on a silver surface have been studied using temperature-programmed desorption. At low coverages, the S-H bond breaks to form a 2-naphthyl thiolate and adsorbed hydrogen. acs.org At higher temperatures, a complex series of reactions occurs, leading to the desorption of various coupling products. acs.org

Kinetic Analysis of Surface Adsorption and Desorption Processes (e.g., on Ag(111))

The study of the adsorption and desorption kinetics of this compound on metal surfaces, particularly silver (Ag), is crucial for its application in self-assembled monolayers (SAMs) and nanotechnology. Surface-enhanced Raman scattering (SERS) and temperature-programmed desorption (TPD) are key techniques used to investigate these processes.

The adsorption of this compound onto silver surfaces is a rapid process that follows well-defined kinetic models. Studies using SERS on silver nanoparticle-based sensors have shown that the adsorption kinetics can be described by the Elovich model. polimi.it This indicates that the rate of adsorption decreases exponentially as the surface coverage increases. The process involves the covalent bonding of the thiol group to the silver substrate, which is confirmed by the disappearance of the S-H stretching peak in the Raman spectrum. polimi.itresearchgate.net Time-dependent SERS measurements have successfully tracked the increase in surface coverage over time, even at very low concentrations in the vapor phase. polimi.it For instance, SERS signals from adsorbed this compound can be detected and monitored after just a few minutes of exposure. polimi.it

Desorption kinetics provide insights into the strength of the interaction between the adsorbate and the surface. Plasmonic temperature-programmed desorption (P-TPD) is a modern technique that directly measures the surface coverage on metal nanoparticles during thermal desorption. nih.gov For molecules adsorbed on silver nanoparticles, P-TPD experiments can distinguish between different desorption events, such as those from multilayer and monolayer coverages. nih.gov For example, in studies of methanol (B129727) on Ag nanoparticles, a broad peak centered around 160 K is attributed to desorption from the monolayer. nih.gov While specific TPD data for this compound on Ag(111) is detailed in specialized surface science literature, the principles from analogous systems highlight the ability to determine bonding strength and coverage. nih.govacs.org The thermal stability of such systems is a critical factor; studies on silver nanorod (AgNR) substrates show that high temperatures can lead to morphological changes and degradation of sensitivity, a factor that must be considered in kinetic analyses. frontiersin.org

| Kinetic Parameter | Observation | Methodology | Source |

|---|---|---|---|

| Adsorption Model | The fast adsorption kinetics are well-described by the Elovich model. | Surface-Enhanced Raman Scattering (SERS) | polimi.it |

| Bonding Nature | Formation of a covalent S-Ag bond is confirmed by the disappearance of the S-H stretching peak. | SERS | polimi.itresearchgate.net |

| Desorption Events | Desorption from monolayer and multilayer coverages can be distinctly resolved. | Plasmonic Temperature-Programmed Desorption (P-TPD) | nih.gov |

| Vapor Phase Detection | Real-time SERS detection of this compound vapor at concentrations as low as 20 ppb is achievable. | SERS on AgNRs-HfO2 substrates | frontiersin.org |

Understanding Selectivity in Multi-step Transformations

This compound is a versatile reagent in multi-step organic synthesis, where achieving high selectivity is paramount. The reactivity of the thiol group can be precisely controlled through the choice of catalysts, reaction conditions, and substrates, enabling the selective formation of desired products.

One area where selectivity is crucial is in conjugate addition reactions. For instance, in the reaction of this compound with α,β,γ,δ-unsaturated aldehydes, a sequence of two conjugate additions (1,6- and 1,4-) can occur. nih.gov The use of specific imidazolidinone catalysts can steer the reaction to yield a single product with high selectivity, demonstrating how a catalyst can mediate a multi-step sequence within a single pot. nih.gov

Hydrothiolation reactions also showcase the potential for high selectivity. The N-heterocyclic carbene (NHC)-catalyzed reaction of this compound with ynals (alkynes with an aldehyde group) can be controlled to produce either mono- or bis-sulfenylated compounds with excellent isolated yields (>89%). mdpi.com By adjusting the stoichiometry of the reactants (e.g., a 1:2 ratio of ynal to thiol), the process selectively yields bis-sulfenylated products. mdpi.com These reactions proceed with full atom economy under mild conditions. mdpi.com

Furthermore, this compound can be selectively transformed into various sulfonyl derivatives. An efficient oxidative bromination method using DMSO/HBr allows for the synthesis of sulfonyl bromides from this compound with good selectivity. rsc.org These intermediates can then be reacted with different nucleophiles to produce a range of sulfonyl derivatives, including sulfonamides. rsc.org

Control over reaction stoichiometry is also a key strategy for achieving selectivity in substitution reactions. In the reaction of this compound with hexachlorocyclotriphosphazene, varying the molar ratio of the reactants allows for the selective isolation of geminal bis-, tetrakis-, and hexakis-naphthylthio substituted cyclotriphosphazene (B1200923) derivatives. dergipark.org.tr For example, a 1:2 molar ratio of hexachlorocyclotriphosphazene to this compound preferentially yields the geminal bis-substituted product. dergipark.org.tr

| Reaction Type | Reactants | Key Conditions/Catalyst | Selective Product | Source |

|---|---|---|---|---|

| Conjugate Addition | This compound, α,β,γ,δ-Unsaturated Aldehydes | Imidazolidinone catalyst | Product of sequential 1,6- and 1,4-additions | nih.gov |

| Hydrothiolation | This compound, Ynals | N-Heterocyclic Carbene (NHC) catalyst, 1:2 reactant ratio | Bis-sulfenylated compounds | mdpi.com |

| Oxidative Bromination | This compound | DMSO/HBr | Naphthalene-2-sulfonyl bromide | rsc.org |

| Substitution | This compound, Hexachlorocyclotriphosphazene | Controlled molar ratios (e.g., 2:1) | Selectively substituted cyclotriphosphazenes (e.g., gem-bis) | dergipark.org.tr |

| Deoxygenative Coupling | This compound, 1,2-Diketones | Visible-light mediated | α-Thioketones | nih.gov |

Computational Chemistry and Spectroscopic Characterization of 2 Naphthalenethiol

Advanced Spectroscopic Analysis

The molecular structure and behavior of 2-naphthalenethiol (2-NT), a sulfur-containing aromatic compound, have been extensively investigated using a variety of advanced spectroscopic techniques. These methods provide detailed insights into its electronic and vibrational properties, particularly when adsorbed onto metal surfaces.

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) has proven to be a highly sensitive technique for the detection and characterization of this compound. rsc.orgnih.gov This method utilizes the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver and gold. rsc.orgresearchgate.net

SERS for Detection in Solution and Vapor Phases

Researchers have successfully employed SERS for the detection of this compound in both solution and vapor states. polimi.itresearchgate.net Various SERS sensors have been developed for this purpose, including those based on optical fibers with immobilized silver nanoparticles and nanostructured gold substrates produced by pulsed laser deposition. polimi.itresearchgate.net These sensors have demonstrated the capability to detect this compound at low concentrations. polimi.it For instance, SERS spectra of this compound have been obtained from the vapor phase at a concentration of 2 ppm. polimi.it Another study reported the detection of 20 ppb of this compound gas after a 40-minute exposure to a silver nanorod-based substrate. frontiersin.org The use of a binary solvent system, such as 25% ethanol (B145695) in water, has been shown to improve the SERS detection limit by 2 to 3 orders of magnitude compared to using a single solvent. acs.org

The SERS spectra of this compound are characterized by prominent peaks corresponding to various vibrational modes of the naphthalene (B1677914) ring. These include ring deformation modes observed at approximately 518, 600, 640, and 770 cm⁻¹, and ring stretching vibrations around 1381, 1431, 1452, 1569, and 1584 cm⁻¹. polimi.itresearchgate.net Weaker peaks associated with C-H bending and twisting modes are also present. polimi.it

Adsorption Kinetics and Chemisorption Mechanisms on Metal Surfaces

The adsorption of this compound onto metal surfaces is a key aspect of SERS analysis. The disappearance of the S-H stretching peak (around 2560-2567 cm⁻¹) in the SERS spectra is a clear indicator of the chemisorption of this compound onto the metal surface, which occurs through the formation of a covalent bond between the sulfur atom and the metal. polimi.itresearchgate.net This covalent bonding is a result of the deprotonation of the thiol group.

The kinetics of this adsorption process have been studied and can be described by models such as the Elovich adsorption model and the Langmuir kinetics model. polimi.itrri.res.in Time-dependent SERS measurements have shown a gradual increase in signal intensity over time, reaching saturation, which reflects the adsorption process of this compound molecules onto the SERS-active substrate. polimi.itama-science.org Studies on self-assembled monolayers (SAMs) of this compound on gold surfaces have further elucidated the structural arrangement and barrier properties of the adsorbed layer. rri.res.in

Evaluation of Enhancement Factors and Limits of Detection

The enhancement factor (EF) is a critical parameter in SERS that quantifies the amplification of the Raman signal. For this compound, significant enhancement factors have been achieved using various SERS substrates. One study reported an EF of 3.77 × 10⁷ with a limit of detection (LOD) as low as 1.45 × 10⁻⁹ M using 3D and 2D silver nanoflowers. hud.ac.uk Another approach using gapped nanoplates achieved a detection limit of 10⁻⁹ M. acs.org By optimizing experimental conditions, particularly with silver nanostructures, detection limits in the zeptomole regime have been reported for this compound. rsc.orgresearchgate.net The sensitivity of SERS allows for the detection of extremely low concentrations, with some studies reporting detection limits as low as 0.1 ppb in the vapor phase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

¹H NMR: The proton NMR spectrum of this compound provides information about the different types of protons in the molecule. The chemical shifts in the ¹H NMR spectrum are influenced by the electronic environment of the protons. rsc.orgnih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound molecule gives a distinct signal in the ¹³C NMR spectrum. rsc.orgnih.gov

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available in search results | Data not available in search results |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes of this compound. rsc.orgnist.gov The IR spectrum shows absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

A characteristic feature in the IR spectrum of this compound is the S-H stretching vibration, which typically appears around 2560 cm⁻¹. The gas-phase IR spectrum of this compound has been compiled by the NIST Mass Spectrometry Data Center. nist.govnist.gov Grazing angle FTIR spectroscopy has been used to study the formation of well-packed, highly oriented monolayers of this compound on gold surfaces. rri.res.in

| IR Spectral Data (Gas Phase) |

| Wavenumber (cm⁻¹) |

| Data not available in a tabular format in search results. A graphical representation is available on the NIST WebBook. nist.govnist.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. malvernpanalytical.comwikipedia.org The process involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the surface being analyzed. wikipedia.orgcea.frcnrs.fr

When applied to this compound, XPS is particularly useful for characterizing self-assembled monolayers (SAMs) on various substrates. kisti.re.kr Analysis of the S 2p core level spectrum provides direct evidence of the chemical bonding between the sulfur atom of the thiol and the substrate. The absence of a peak corresponding to the S-H bond and the appearance of a peak at a lower binding energy is indicative of the formation of a thiolate species (C₁₀H₇S-) on the surface. This deprotonation confirms the covalent attachment of the molecule to the substrate.

Furthermore, XPS can be used to assess the packing density and orientation of the this compound molecules in the SAM. By analyzing the attenuation of the substrate signal (e.g., Au 4f from a gold substrate) and the intensity of the C 1s and S 2p signals from the adsorbate, the thickness and coverage of the monolayer can be estimated. High-resolution XPS of the C 1s region can also provide information about the orientation of the naphthalene rings.

Temperature-Programmed Desorption (TPD) and Auger Electron Spectroscopy (AES)

Temperature-Programmed Desorption (TPD) and Auger Electron Spectroscopy (AES) are powerful ultrahigh vacuum (UHV) techniques used to study the thermal stability and decomposition pathways of molecules adsorbed on surfaces. tufts.eduucf.eduucr.edu

In a typical TPD experiment involving this compound adsorbed on a metal surface like silver (Ag(111)), the substrate is heated at a controlled rate, and the desorbing species are monitored by a mass spectrometer. acs.orgacs.org Studies have shown that at low coverages of this compound on Ag(111) dosed at 150 K, the S-H bond breaks below 235 K, forming a stable 2-naphthyl thiolate (C₁₀H₇S) and adsorbed hydrogen atoms, which subsequently desorb as H₂ below 300 K. acs.orgacs.org At higher coverages, molecular desorption of this compound occurs in a single peak at 235 K, alongside the dissociation process. acs.orgacs.org The stability of the resulting thiolate is evidenced by the lack of significant desorption between 300 K and 500 K. acs.orgacs.org At much higher temperatures (500-850 K), a variety of coupling products are observed, and ultimately H₂S desorbs around 800 K. acs.orgacs.org

Auger Electron Spectroscopy (AES) complements TPD by providing elemental analysis of the surface before and after the thermal desorption process. acs.orgacs.org By measuring the energies of Auger electrons emitted from the surface, AES can determine the elemental composition. For instance, after a TPD experiment with this compound up to 850 K, AES can detect the presence of both carbon and sulfur on the surface, indicating that not all adsorbates have desorbed and some have decomposed, leaving behind a carbon and sulfur-containing multilayer. acs.orgacs.org The C/S ratio can also be quantified from the AES data. acs.orgacs.org

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of this compound, from its monomeric structure to the complex interactions within its dimers.

Density Functional Theory (DFT) Studies of Molecular Structure and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.govwu.ac.th It has been successfully applied to predict the molecular geometry and vibrational frequencies of this compound. researchgate.net DFT calculations, often using functionals like B3LYP, can accurately reproduce experimental bond lengths and angles. For the this compound monomer, DFT calculations predict a planar naphthalene backbone with the thiol group attached.

The vibrational spectra (infrared and Raman) of this compound have also been extensively studied using DFT. nih.govwu.ac.thresearchgate.net Calculated harmonic vibrational frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. wu.ac.th This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. For example, the characteristic S-H stretching vibration is a key feature in the vibrational spectrum of the monomer. In studies of this compound adsorbed on metal surfaces, the disappearance of this S-H stretching peak in the Surface-Enhanced Raman Scattering (SERS) spectrum provides strong evidence for the formation of a covalent bond between the sulfur atom and the metal. researchgate.net

Ab Initio Calculations (e.g., MP2, G3MP2, B2PLYP, DLPNO-CCSD(T))

For a more accurate description of electron correlation effects, which are crucial for noncovalent interactions, high-level ab initio methods are employed. These include Møller-Plesset perturbation theory (MP2), and more sophisticated methods like Gaussian-3 MP2 (G3MP2), and double-hybrid DFT functionals such as B2PLYP. faccts.denih.govchemrxiv.org The domain-based local pair natural orbital coupled-cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) method has emerged as a highly accurate and efficient approach for large molecular systems. nih.govnist.gov

These methods have been instrumental in studying the potential energy surface (PES) of the this compound dimer. researchgate.netuva.es Calculations at the B2PLYP and DLPNO-CCSD(T) levels have been used to identify and rank the stability of different dimer isomers. researchgate.netacs.org These high-level calculations provide reliable complexation energies and are crucial for benchmarking the performance of less computationally expensive DFT methods. nih.gov

Computational Analysis of Noncovalent Interactions (e.g., π-Stacking in Dimers)

The dimer of this compound serves as an excellent model system for studying π-stacking interactions, a fundamental noncovalent force in chemistry and biology. researchgate.netuva.esfigshare.com Computational studies have revealed that the most stable isomers of the this compound dimer adopt a parallel-displaced crossed orientation, with no evidence of S-H···S hydrogen bonds. researchgate.netuva.esfigshare.com One of the experimentally observed isomers exhibits C₂ symmetry, which is structurally analogous to the global minimum of the naphthalene dimer. researchgate.netuva.esfigshare.com

The complexation energies calculated for the this compound dimers are significantly larger than those for the naphthalene or 1-naphthol (B170400) dimers, highlighting the stabilizing role of the thiol group. nih.gov

To elucidate the nature of the π-stacking interactions in the this compound dimer, energy decomposition analysis, such as Symmetry-Adapted Perturbation Theory (SAPT), has been employed. researchgate.netacs.orgrsc.org These analyses consistently show that the interaction is dominated by dispersion forces. researchgate.netacs.orgnih.govfigshare.com

For the this compound dimer, SAPT calculations reveal that dispersion forces account for approximately 66% of the total attractive interaction, while electrostatic contributions make up about 27%. researchgate.netuva.esacs.org This energetic makeup is characteristic of π-stacking interactions and is similar to what is observed for the naphthalene dimer and other π-stacked systems. acs.orgnih.gov The dominant role of dispersion forces is a key feature that distinguishes π-stacking from hydrogen-bonded complexes. nih.gov Noncovalent interaction (NCI) plots further visualize these interactions as diffuse and extended regions between the rings, consistent with the balance between dispersion and Pauli repulsion forces. researchgate.netacs.orgfigshare.com

The following table summarizes the energetic contributions to the stability of the this compound dimer as determined by SAPT analysis. acs.org

| Interaction Component | Percentage of Total Attractive Energy |

|---|---|

| Dispersion | ~66% |

| Electrostatics | ~27% |

Materials Science and Nanoscience Applications of 2 Naphthalenethiol

Self-Assembled Monolayers (SAMs) Formation and Characterization

2-Naphthalenethiol is a prominent organosulfur compound utilized in materials science for its capacity to form well-defined self-assembled monolayers (SAMs). These are highly organized, single-molecule-thick films that spontaneously assemble on a substrate. The formation is driven by the strong interaction between the thiol group (-SH) and specific metal surfaces, resulting in a stable bond. The naphthalene (B1677914) component of the molecule facilitates intermolecular π-π stacking and van der Waals forces, which promote a high degree of order within the monolayer. nih.gov

A variety of surface-sensitive methods are employed to characterize this compound SAMs. Scanning tunneling microscopy (STM) provides visualization of the molecular arrangement, while X-ray photoelectron spectroscopy (XPS) confirms the chemical composition and bonding to the substrate. researchgate.netacs.org Contact angle measurements are used to determine the surface energy and hydrophobicity. Electrochemical techniques like cyclic voltammetry and impedance spectroscopy are essential for evaluating the integrity and barrier efficacy of the SAMs. acs.orgscientificlabs.com

This compound readily forms robust and highly structured SAMs on coinage metal surfaces, particularly gold (Au) and silver (Ag). acs.orgauburn.edu The sulfur headgroup chemisorbs onto the metal, creating a strong metal-sulfur bond. acs.org This interaction is extensively studied on Au(111) surfaces, where it leads to the formation of a stable thiolate species and results in SAMs with high crystallinity and long-range order. nih.govuni-heidelberg.de

Several factors can influence the structure and properties of these SAMs, including the purity of the this compound, the solvent used, immersion duration, and temperature. nih.gov For example, the choice of solvent can impact the thiol's solubility and the kinetics of monolayer formation. While initial adsorption may be quick, the subsequent organization into a crystalline structure can take several hours. nih.gov

Research using STM and X-ray diffraction has provided detailed insights into the packing arrangement, revealing that the molecules often form a commensurate adlattice with the underlying metal substrate. nih.govuni-heidelberg.de The packing density is high, approaching a close-packed arrangement, which enhances the monolayer's stability and barrier characteristics. nih.gov Different preparation conditions can lead to various structural phases. nih.gov

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Molecular Orientation | The average angle of the molecular axis with respect to the surface normal. | Tilted from the surface normal. | nih.govuni-heidelberg.de |

| Packing Structure | The arrangement of molecules on the substrate surface. | Forms a (√3 × 3)R30° overlayer structure. | nih.govacs.org |

| Intermolecular Interactions | Forces between adjacent molecules that drive ordering. | π-π stacking and van der Waals forces are significant. | nih.gov |

The origin of this polymorphism is attributed to the subtle energy differences between various rotational states of the molecule on the surface. acs.org The interplay of the sulfur-gold bond, the interaction of the aromatic ring with the substrate, and intermolecular forces can create multiple local energy minima, each corresponding to a different rotational angle of the naphthalene group. acs.org This can affect the electronic properties of the monolayer, as the extent of π-orbital overlap between adjacent molecules depends on their relative orientation. acs.org STM studies have identified the coexistence of molecules in both "standing" and "lying" orientations within the same monolayer. acs.org

To tailor surface properties, this compound can be co-assembled with other organothiols to form mixed SAMs. nih.gov By incorporating molecules with different functionalities, surfaces with specific chemical, physical, and electronic characteristics can be created. For instance, mixing this compound with alkanethiols allows for control over surface wettability and the creation of patterned surfaces. acs.org

The formation and structure of these mixed SAMs are dictated by the competitive adsorption of the different thiol components and their intermolecular interactions. nih.gov The composition of the mixed monolayer can be controlled by adjusting the relative concentrations of the thiols in the deposition solution and the immersion time. nih.gov Depending on the specific molecules involved, the resulting mixed SAM may exhibit phase separation into domains of individual components or form a homogeneous mixture at the molecular level. nih.gov Studies on binary SAMs of this compound and octanethiol have shown that the deposition sequence significantly impacts the final surface structure. nih.gov

SAMs of this compound on conductive surfaces like gold demonstrate significant electrochemical barrier properties. acs.orgresearchgate.net The densely packed and well-ordered monolayer effectively impedes the access of ions and redox-active species from the electrolyte solution to the metal surface. acs.org This characteristic is valuable for applications in corrosion protection and the development of electrochemical sensors. researchgate.net

The effectiveness of this barrier can be assessed using electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS). acs.orgresearchgate.net The presence of the this compound SAM causes a notable suppression of faradaic currents from redox probes in solution. acs.org EIS measurements provide detailed information on the monolayer's resistance and capacitance, allowing for a quantitative evaluation of its barrier properties. researchgate.net The high resistance and low capacitance of these films indicate a well-formed and largely defect-free monolayer. acs.orgresearchgate.net Annealing the SAM-modified surface has been shown to remarkably improve the blocking property of the monolayer. nih.govacs.org

| Technique | Observation | Implication | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Suppression of faradaic currents of redox probes (e.g., ferro/ferricyanide). | Effective blocking of the electrode surface. | acs.org |

| Electrochemical Impedance Spectroscopy (EIS) | High charge transfer resistance and low interfacial capacitance. | Indicates a well-packed, insulating monolayer with few defects. | acs.orgresearchgate.net |

| Effect of Annealing | Significant improvement in blocking properties after thermal annealing. | Leads to a more ordered and defect-free monolayer. | nih.govacs.org |

This compound can also be integrated into thin films using the Langmuir-Blodgett (LB) technique. scientificlabs.comresearchgate.netkrackeler.comthermofisher.com This method involves spreading a solution of the molecule onto a liquid subphase, compressing the molecules into a monolayer at the air-liquid interface, and then transferring this film onto a solid substrate. scientificlabs.com

While this compound itself is not typically used to form stable Langmuir films, it can be co-spread with amphiphilic molecules like cholesterol to create mixed LB films. scientificlabs.comresearchgate.netchemicalbook.comnih.gov In these mixed films, this compound can be incorporated, and the LB technique offers precise control over the film's packing density and thickness. scientificlabs.com The electrochemical properties of these mixed LB films have been studied, highlighting their potential as effective barrier layers. scientificlabs.comresearchgate.net For instance, cholesterol monolayer and multilayer LB films have been formed on self-assembled monolayers of this compound, and their electrochemical barrier properties have been investigated. scientificlabs.comresearchgate.netnih.gov

SAMs on Metal Surfaces (e.g., Gold, Silver)

Nanostructured Materials and Surface Functionalization

This compound (2-NT) has emerged as a significant molecule in the realm of materials science and nanoscience, primarily due to its ability to modify and functionalize the surfaces of various materials. Its unique structure, featuring a naphthalene group and a thiol functional group, allows for specific interactions that are harnessed in a range of applications, from creating advanced catalyst supports to developing smart, responsive surfaces.

Noncovalent Functionalization of Carbon Nanofibers (CNFs)

The functionalization of carbon nanofibers (CNFs) with this compound represents a key strategy in developing advanced materials, particularly for applications in fuel cells. koreascience.krjecst.orgresearchgate.netresearchgate.net This process leverages the noncovalent interactions between the 2-NT molecule and the CNF surface, preserving the intrinsic electronic properties of the carbon support, which is a significant advantage over covalent functionalization methods that can introduce defects. jecst.org

The highly aromatic naphthalene group of this compound facilitates a strong interaction with the basal plane of graphitic materials like CNFs through π-π stacking. jecst.orgnih.govacs.org This noncovalent bonding is a form of physisorption, where the electron-rich π-systems of the naphthalene ring and the graphene sheets of the CNFs attract each other. jecst.orgresearchgate.net This interaction is crucial for the self-assembly of a uniform monolayer of 2-NT on the CNF surface, effectively modifying its surface properties without altering its bulk structure. jecst.org The stability of this interaction is dominated by dispersion forces. nih.gov

The thiol (-SH) group of this compound provides a reactive site for the anchoring of platinum (Pt) nanoparticles. jecst.org A strong covalent bond is formed between the sulfur atom of the thiol group and the platinum particles (S-Pt bond). jecst.orgchinesechemsoc.org This interaction allows for a uniform dispersion of Pt nanoparticles onto the surface of the 2-NT-functionalized CNFs. jecst.orgresearchgate.net Achieving a high and even distribution of the catalyst is critical for enhancing the electrocatalytic activity in applications such as polymer electrolyte membrane (PEM) fuel cells. koreascience.krjecst.orgresearchgate.net However, it has been noted that the presence of 2-NT can act as a poison to the catalyst, necessitating its removal through heat treatment after the platinum particles have been loaded to ensure high catalytic activity. jecst.org

Gold Nanoparticle Synthesis and Stabilization

This compound plays a crucial role as a capping agent in the synthesis and stabilization of gold nanoparticles (AuNPs). researchgate.netnih.govmdpi.comnanocomposix.com The thiol group readily forms a strong covalent bond with the gold surface, creating a self-assembled monolayer that encapsulates the nanoparticle. researchgate.netresearchgate.net This surface functionalization is vital for preventing the aggregation of nanoparticles, thereby ensuring their stability in colloidal solutions. mdpi.com

Plasmonic Substrates for SERS

This compound is frequently used as a model analyte and a surface modifier in the development of plasmonic substrates for Surface-Enhanced Raman Scattering (SERS). polimi.ittandfonline.comresearchgate.netaip.orgrsc.org SERS is a highly sensitive analytical technique that enhances the Raman signal of molecules adsorbed on or near the surface of nanostructured plasmonic materials, such as gold or silver nanoparticles. polimi.itresearchgate.net

The covalent bond formed between the sulfur atom of 2-NT and the metallic substrate ensures its close proximity to the plasmonically active surface, a prerequisite for significant signal enhancement. polimi.itresearchgate.net The absence of the S-H stretching peak in the SERS spectra of 2-NT is a clear indicator of this covalent attachment. polimi.itresearchgate.net Researchers have utilized 2-NT to test the efficacy of various SERS substrates, including silver nanoparticle-coated optical fibers and nanostructured gold films, for the detection of volatile compounds in both solution and vapor phases. polimi.itresearchgate.net The ability to detect low concentrations of 2-NT highlights the potential of these substrates for sensitive chemical analysis. rsc.org

Smart Materials and Responsive Surfaces (e.g., pH-responsive brass mesh)

A fascinating application of this compound lies in the creation of "smart" materials that can respond to external stimuli, such as pH. dntb.gov.uamdpi.comresearchgate.netresearcher.lifepatsnap.com By co-assembling 2-NT with another thiol-containing molecule, 3-mercaptobenzoic acid (MBA), onto a chemically etched brass mesh, a surface with tunable wettability can be fabricated. mdpi.compatsnap.com

The wettability of this modified brass mesh can be switched from superhydrophobic to superhydrophilic by changing the pH of the surrounding environment. mdpi.com This pH-responsive behavior is attributed to the protonation and deprotonation of the carboxylic acid groups of the MBA molecules. At a low pH, the MBA is protonated and the surface is hydrophobic. At a high pH, the MBA is deprotonated, leading to a more hydrophilic surface. The 2-NT component, being hydrophobic, plays a crucial role in achieving the superhydrophobic state. The most significant pH responsivity was observed at a specific mole fraction of 2-NT in the mixed thiol solution. mdpi.com This "on-off" control over water penetration has potential applications in creating devices like water diodes and smart membranes for controllable liquid transport. mdpi.com

Photonic and Electronic Devices

This compound has emerged as a significant material in the advancement of photonic and electronic devices, particularly in the burgeoning fields of flexible and transparent technologies. Its ability to form stable self-assembled monolayers (SAMs) on noble metal surfaces allows for the precise engineering of surface properties, which is critical for the functionality of a variety of devices.

Flexible and Transparent Photonic Devices

The development of flexible and transparent photonic devices represents a paradigm shift in electronics, paving the way for applications such as rollable displays, wearable sensors, and biocompatible electronic interfaces. acs.orgnih.gov this compound plays a crucial role in this domain, primarily through its use in creating functional nanostructures and modifying the surfaces of conductive elements.

A notable application is in the fabrication of flexible metamaterials. acs.orgnih.gov One such device, termed "Metaflex," is constructed on a pliable poly(ethylene naphthalate) substrate and incorporates arrays of silver or gold split-ring resonators (SRRs). acs.orgnih.govmdpi.com The functionalization of these SRRs with a self-assembled monolayer of this compound is a key step. This monolayer, formed by the covalent bonding of the thiol group to the metal surface, alters the dielectric environment at the device's surface. acs.orgnih.govresearchgate.net This alteration leads to a measurable shift in the material's resonant properties. For instance, the application of a this compound monolayer on a Metaflex device with silver U-shaped SRRs resulted in a significant redshift of the magnetic resonance peak by approximately 65 nm. acs.orgnih.govresearchgate.net This demonstrates the compound's utility in tuning the optical response of flexible photonic structures. acs.orgnih.govmdpi.com

The foundation of many flexible electronic and photonic devices lies in the development of transparent conductive electrodes (TCEs) that can withstand mechanical stress. rsc.orgmdpi.comuliege.be Silver nanowire (AgNW) networks are a leading alternative to brittle indium tin oxide (ITO) for this purpose. rsc.orgmdpi.comuliege.be While direct large-scale application of this compound to AgNW networks for flexible photonics is an area of ongoing research, the principles of using thiol-based SAMs to modify and stabilize metal nanostructures are well-established. researchgate.net This surface functionalization can improve the stability and interfacial properties of the nanowire networks, which is critical for long-term device performance. mdpi.com

Furthermore, the integration of this compound extends to memory devices. Research has shown that gold nanoparticles capped with this compound, when embedded in a polystyrene film between two aluminum electrodes, can create a non-volatile organic memory cell. researchgate.net An applied electric field induces charge transfer between the gold nanoparticle core and the this compound capping layer, switching the device from a low-conductivity to a high-conductivity state. researchgate.net This type of memory, known as a write-once-read-many-times (WORM) device, showcases the potential of this compound in molecular-scale electronics. researchgate.net

Chemical and Biological Sensing Platforms

This compound is extensively utilized in the development of highly sensitive chemical and biological sensing platforms, largely leveraging the principles of Surface-Enhanced Raman Scattering (SERS) and plasmonic resonance. researchgate.netnih.gov Its aromatic structure and thiol group, which readily binds to gold and silver nanostructures, make it an excellent model analyte and a functional component for these sensors. researchgate.netpolimi.it

SERS-based sensors rely on the massive amplification of the Raman signal of molecules adsorbed on or near plasmonic nanostructures. researchgate.netnih.gov this compound has been a key compound in the testing and optimization of various SERS substrates, including colloidal silver and gold nanoparticles, nanostructured island films, and silver nanorod arrays. researchgate.netresearchgate.netfrontiersin.org The covalent bond formed between the sulfur atom of this compound and the metal surface is confirmed by the absence of the S-H stretching peak in the SERS spectra. researchgate.netpolimi.it The high sensitivity of these platforms has been demonstrated by achieving detection limits for this compound in the zeptomole regime on silver nanostructures. researchgate.net

Flexible SERS platforms have also been developed, demonstrating the potential for portable and on-site detection. The "Metaflex" devices mentioned previously also function as highly sensitive chemical sensors. acs.orgnih.gov The adsorption of a this compound monolayer onto the flexible metamaterial surface induces a significant and detectable shift in the magnetic and electric resonance modes, providing a clear signal of its presence. acs.orgnih.govresearchgate.net

Table 1: Performance of this compound in Sensing Applications

| Sensing Platform | Analyte/Target | Key Finding | Reference |

| Flexible Metamaterial (Metaflex) with Ag SRRs | This compound monolayer | 65 nm redshift of magnetic resonance | acs.orgnih.gov |

| Silver Nanostructure SERS Substrate | This compound | Zeptomole detection limit | researchgate.net |

| Ag Nanorods@HfO2 SERS Substrate | This compound gas (20 ppb) | Real-time vapor phase detection | frontiersin.org |

| Gold Nanobipyramids (Au NBPs) | MCF-7 breast cancer cells | Quantitative detection (5–500 cells/mL) | capes.gov.br |

In biological sensing, this compound is used as a Raman reporter molecule. For instance, gold nanobipyramids have been functionalized with this compound and folic acid for the targeted SERS detection and photothermal therapy of breast cancer cells. capes.gov.br The this compound provides a strong, stable SERS signal, allowing for the quantitative detection of cancer cells both in vitro and in vivo. capes.gov.br This demonstrates the compound's role in creating multifunctional nanoprobes for theranostics.

The development of gas-phase sensors using this compound as a target analyte further highlights its importance. SERS substrates, such as silver nanorods coated with a thin layer of hafnium dioxide (HfO2), have been used for the real-time, in-situ detection of this compound vapor at concentrations as low as parts-per-billion (ppb). frontiersin.orgama-science.org These robust and reusable sensors open up possibilities for environmental monitoring and security applications. ama-science.org

Analytical Chemistry and Sensing Applications

Derivatization Reagent in Analytical Methods

2-Naphthalenethiol is employed to chemically modify target molecules that lack suitable chromophoric or fluorophoric groups, thereby improving their detectability in analytical assays. mdpi.comdntb.gov.ua This process of derivatization is essential for the accurate quantification of trace amounts of specific compounds in various samples, including food and biological fluids. mdpi.comtandfonline.com

A significant application of this compound is in the determination of acrylamide (B121943) in thermally processed foods and cosmetic products. tandfonline.comresearchgate.net Acrylamide is a challenging analyte to measure at low concentrations without derivatization. researchgate.net

The derivatization of acrylamide with this compound proceeds via a base-catalyzed Thiol-Michael addition reaction. researchgate.netresearchgate.net In this reaction, the thiol group of this compound adds across the carbon-carbon double bond of the acrylamide molecule. researchgate.net This reaction introduces the naphthalene (B1677914) group into the acrylamide structure, forming a more lipophilic and highly fluorescent derivative, 3-(naphthalene-2-ylthio)propanamide. researchgate.netresearchgate.net The formation of this derivative significantly enhances the sensitivity of detection. researchgate.net The derivatization is typically performed by heating the sample extract with this compound in a basic solution. mdpi.com For instance, optimal conditions for the derivatization of acrylamide in potato crisps have been reported as a reaction temperature of 90°C for 40-45 minutes with a this compound concentration of 7.3 mM. researchgate.netmdpi.com

Following derivatization, the resulting fluorescent adduct is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD). researchgate.net This method offers a cost-effective and reliable alternative to mass spectrometry-based techniques for routine analysis. researchgate.net The sample preparation typically involves aqueous extraction of acrylamide from the food matrix, followed by a defatting step with a solvent like hexane. researchgate.netmdpi.com The derivatized extract is then injected into the HPLC system for separation and detection. researchgate.net This methodology has been successfully applied to determine acrylamide content in commercial potato chip samples, with reported levels ranging from 269.21 to 1405.30 μg kg⁻¹. researchgate.net The limit of detection for this method has been reported to be 129.2 μg kg⁻¹. researchgate.net

Table 1: HPLC-FLD Method for Acrylamide Quantification using this compound Derivatization

| Parameter | Value |

|---|---|

| Derivatization Reagent | This compound |

| Reaction Type | Thiol-Michael Addition |

| Optimal Reaction Temperature | 90 °C |